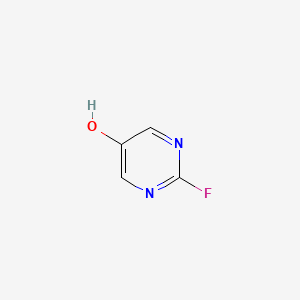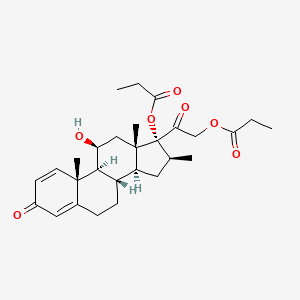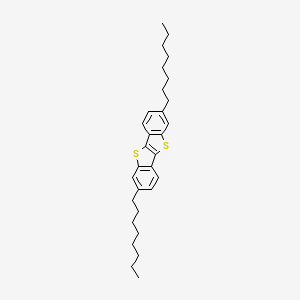
C8-BTBT
説明
2,7-Dioctyl-1benzothiolo3,2-bbenzothiole (C8-BTBT) is an organic semiconductor material . It has been used in the fabrication of organic thin film transistors (OFETs), photovoltaic cells, and organic light emitting diodes (OLEDs) . It has also been used as a hole transporting layer for perovskite solar cells .
Synthesis Analysis
The synthesis of 2,7-Dioctyl-1benzothiolo3,2-bbenzothiole (this compound) involves the use of 1benzothieno3,2-bbenzothiophene (BTBT) as a starting compound. The synthesis process also involves the use of hydrazine hydrate and potassium hydroxide .Molecular Structure Analysis
The molecular structure of this compound has been studied using various techniques such as ultraviolet photoemission spectroscopy (UPS), X-ray photoemission spectroscopy (XPS), atomic force microscopy (AFM), and grazing X-ray diffraction measurement (GIXRD) . The this compound lattice undergoes a transition from monoclinic to triclinic crystal system at temperatures below 160 K .Chemical Reactions Analysis
This compound has been used as a hole transporting layer in perovskite solar cells . The power conversion efficiency of the device with the this compound film was 22.45% with negligible hysteresis .Physical And Chemical Properties Analysis
This compound exhibits good solubility and impressive hole mobility . The band width enhancement is up to 8% under 2% of compressive strain along the x direction, and 14% under 4% of tensile strain along the y direction .科学的研究の応用
有機半導体結晶
C8-BTBTは、高度に配向された単結晶アレイの調製に使用されます . これらの結晶は、基板上に結晶アレイを製造するのが難しい、実験室の溶液法によって成長させられます . このようにして調製されたthis compoundアレイに基づくデバイスは、最大81%の収率、2.5 cm² V⁻¹ s⁻¹の平均移動度、9.3 cm² V⁻¹ s⁻¹の最大移動度、および10⁷のオン/オフ比を持っています .
薄膜トランジスタ
This compoundは、高移動度溶液プロセス有機薄膜トランジスタの製造に使用されてきました . このアプリケーションは、化合物の高い移動度、容易な加工性、環境安定性、および良好な熱応答から利益を得ています .
エピタキシャル成長
This compoundは、配向したイソタクチックポリプロピレン上のエピタキシャル成長に使用されてきました . この方法は、高品質で高度に配向された単結晶アレイを大規模に製造することを容易にします .
多層形成
This compoundフィルムは、より優れた電気的性能を実現するためのアニール誘起多層形成に使用されてきました . 詳細な構造進化は、大面積の均一な結晶質フィルムを形成するための最適な条件を決定する可能性があります .
光シナプティック挙動
This compoundは、人工光シナプティック挙動のためのハイブリッドthis compound/InGaAsナノワイヤヘテロ接合に使用されてきました
作用機序
Target of Action
C8-BTBT, also known as 2,7-Dioctyl-1benzothiolo3,2-bbenzothiole, is an organic semiconductor . Its primary targets are electronic devices, particularly organic thin-film transistors (OTFTs) . It plays a crucial role in the development of next-generation lightweight, stretchable, and wearable optoelectronic organic devices .
Mode of Action
This compound interacts with its targets by forming a thin film that can be used as a p-type semiconductor . This interaction is facilitated by its high charge mobility . The compound’s mode of action involves the formation of highly ordered standing molecules, which create an outward pointing dipole layer .
Biochemical Pathways
For instance, the compound undergoes a process known as directional crystallization, which controls the crystalline morphology of thin films . This process is influenced by factors such as spin-coating concentration, gradient magnitude, and cooling rate .
Pharmacokinetics
For instance, the compound can be spin-coated onto a substrate to form films of arbitrary thicknesses . Its stability and performance can be enhanced by processes such as annealing .
Result of Action
The result of this compound’s action is the formation of high-quality, large-scale single crystalline thin films . These films exhibit high charge mobility , leading to improved performance of electronic devices . For example, devices based on this compound have shown a yield of up to 81%, an average mobility of 2.5 cm²/Vs, a maximum mobility of 9.3 cm²/Vs, and an on/off ratio of 10^7 .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the temperature gradient during the directional crystallization process affects the morphology of the resulting thin films . Additionally, the compound’s performance and stability can be influenced by humidity levels . For example, a thinner this compound hole transporting layer (HTL) effectively protected the perovskite layer from moisture, resulting in better shelf-life stability for un-encapsulated perovskite solar cells .
将来の方向性
特性
IUPAC Name |
2,7-dioctyl-[1]benzothiolo[3,2-b][1]benzothiole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H40S2/c1-3-5-7-9-11-13-15-23-17-19-25-27(21-23)31-30-26-20-18-24(22-28(26)32-29(25)30)16-14-12-10-8-6-4-2/h17-22H,3-16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWIGIVGUASXDPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1=CC2=C(C=C1)C3=C(S2)C4=C(S3)C=C(C=C4)CCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H40S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of C8-BTBT?
A1: this compound, or 2,7-Dioctyl-[1]benzothiolo[3,2-b][1]benzothiole, has a molecular formula of C32H44S2 and a molecular weight of 492.8 g/mol.
Q2: Why is this compound considered a promising organic semiconductor?
A2: this compound demonstrates high carrier mobility, exceeding that of amorphous silicon, making it suitable for high-performance organic electronics. [] This property stems from its strong π-π stacking ability and highly ordered crystalline structure in thin films. [, ]
Q3: How does the choice of substrate influence this compound thin film growth?
A3: The substrate significantly impacts this compound film morphology and molecular orientation. For instance, this compound exhibits a Vollmer-Weber (V-W) growth mode on HOPG with an ultrathin C60 interlayer. [] On Cu (100), it initially displays a lying-down orientation, transitioning to a standing-up configuration in thicker films, indicating an Stranski-Krastanov growth mode. []
Q4: How does this compound interact with different buffer layers?
A4: Buffer layers can modify this compound's electronic structure and film growth. MoO3, for example, enhances hole injection by bending the electronic structure of this compound upward, reducing the hole injection barrier. [] Ultrathin CYTOP buffer layers, annealed at low temperatures, can improve OFET performance by reducing contact resistance without affecting the active layer. []
Q5: What is the impact of temperature on this compound thin films?
A5: Temperature significantly affects this compound film morphology. Studies have shown reversible, temperature-driven dewetting and layer-by-layer formation of this compound films on silica surfaces. [] Heating below the smectic phase transition leads to dewetting, while approaching the transition causes rewetting in discrete monolayers. []
Q6: Does UV-Ozone treatment impact this compound thin-film transistors?
A6: UV-Ozone treatment of the dielectric SiO2 surface improves the performance of solution-processed this compound-OTFTs. [] This treatment modifies surface energy and wettability, cleans the SiO2 surface, and promotes highly ordered this compound film growth, leading to a hole mobility of 6.50 cm2 (V s)−1 at room temperature. []
Q7: What types of devices have been fabricated using this compound?
A7: this compound has been utilized in various organic electronic devices, including organic thin-film transistors (OTFTs) [, , , , ], organic photovoltaics (OPVs) [], organic photodetectors [], and organic spin valves. []
Q8: How does molecular orientation affect this compound device performance?
A8: The orientation of this compound molecules significantly impacts device performance, particularly charge carrier mobility. Standing-up configurations generally lead to higher mobilities compared to lying-down orientations. [, ] Controlling the molecular orientation during film deposition is crucial for optimizing device efficiency. []
Q9: How do this compound based phototransistors perform?
A9: this compound polycrystalline films, fabricated using an “off-center spin-coating” method, have demonstrated high carrier mobility, leading to the development of highly sensitive phototransistors. [] These phototransistors exhibit a high average hole carrier mobility of 25 cm2 V−1 s−1. [] Furthermore, hybrid phototransistors combining this compound with CH3NH3PbI3 nanoparticles have shown dual-band spectral response with high responsivity, making them promising for secure communication applications. []
Q10: What are the advantages of using this compound in lateral hole-collecting organic solar cells?
A10: The high hole mobility of this compound (reaching 0.8 cmVs) enables efficient lateral hole collection in organic solar cells. [] This is crucial for overcoming the short carrier diffusion lengths typically observed in organic semiconductors. []
Q11: Can this compound be used in flexible electronics?
A11: Yes, this compound's ability to form high-quality thin films at low temperatures makes it suitable for flexible substrates. Ultrathin this compound single crystal microribbons, combined with high-k polymer insulators, have enabled low-voltage, high-performance flexible OFETs with excellent bending stability. []
Q12: How has computational chemistry been employed in this compound research?
A12: Computational methods, including Density Functional Theory (DFT) calculations, have been used to study the electronic structure of this compound, particularly in the context of heterojunctions. [] These calculations provide insights into charge transfer, dielectric screening, and band alignment at the interface between this compound and other materials. []
Q13: Can you elaborate on the use of molecular dynamics in understanding this compound properties?
A13: Molecular dynamics simulations have been instrumental in studying the thermal conductivity of this compound and its derivatives. [] These simulations reveal significant thermal conductivity along the interlayer direction, albeit lower than that of its non-alkylated counterpart, BTBT. [] This information is crucial for understanding heat management in this compound based devices.
Q14: What are the current research directions for improving this compound based devices?
A14: Current research focuses on optimizing this compound film morphology, controlling molecular orientation, and developing novel device architectures to further enhance carrier mobility and device performance. [, ] Investigating doping strategies and understanding the impact of defects on charge transport are also active research areas. [, ]
Q15: What are the challenges associated with large-scale production of this compound based devices?
A15: One of the main challenges lies in developing cost-effective and scalable fabrication techniques for high-quality this compound thin films with controlled morphology and molecular orientation. [] Ensuring long-term device stability and minimizing performance variations among devices are also critical factors for commercialization. []
Q16: What is known about the environmental impact of this compound?
A16: Currently, limited information is available regarding the environmental impact and degradation of this compound. Further research is needed to assess its ecotoxicological effects and develop sustainable manufacturing and disposal practices. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



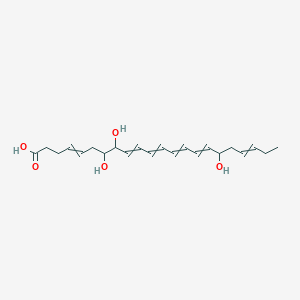
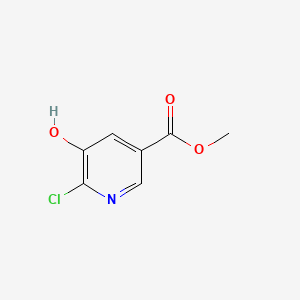

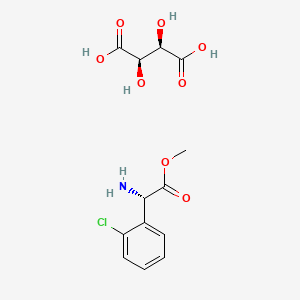




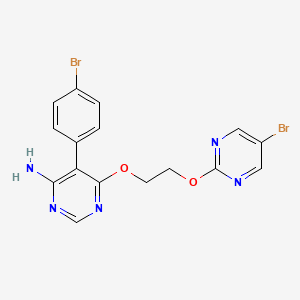

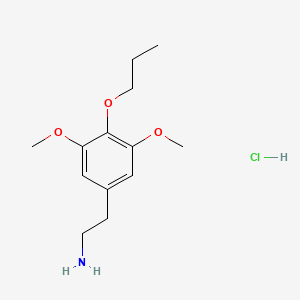
![O-[(2-Methoxyethoxy)methyl]hydroxylamine](/img/structure/B579900.png)
